N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group and a purinylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylphenylamine and 6-chloropurine.
Formation of Intermediate: The 2,6-dimethylphenylamine is reacted with chloroacetyl chloride to form an intermediate, 2-(2,6-dimethylphenylamino)acetyl chloride.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 6-chloropurine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Solvents: Typical solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Purines: Resulting from substitution reactions.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.
Biochemistry: Studied for its interactions with enzymes and nucleic acids.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide: can be compared with other purine derivatives such as:
Uniqueness
Structural Features: The presence of both a dimethylphenyl group and a purinylsulfanyl group makes it unique.
Biological Activity: Its unique structure may confer distinct biological activities compared to other purine derivatives.
Properties
Molecular Formula |
C15H15N5OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-4-3-5-10(2)12(9)20-11(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
InChI Key |
MYHUWKTZJYGGBT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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